
1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as 4-Methoxyphenyl-1-anilinopyrrole-2,5-dione (4-MPPD), is an organic compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound which contains a pyrrole ring with an aniline substituent and a 4-methoxyphenyl group. 4-MPPD is a promising compound due to its unique features, such as its relatively low cost, its ability to be synthesized in a laboratory setting, and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-MPPD has a wide range of potential applications in scientific research. It is used as a substrate in enzyme assays, as a fluorescent probe for the detection of reactive oxygen species, and as a substrate for the synthesis of other compounds. In addition, 4-MPPD has been used in the study of protein-protein interactions, as a fluorescent indicator for the detection of metal ions, and as a model compound for the study of drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of 4-MPPD is not yet fully understood. However, it is believed that the aniline moiety of the compound binds to the active site of enzymes or receptors, while the 4-methoxyphenyl group is responsible for the fluorescent properties of the compound. It is also believed that the pyrrole ring of the compound is responsible for the binding affinity of the compound to its target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPPD have not been extensively studied. However, it has been suggested that 4-MPPD may have an inhibitory effect on the activity of certain enzymes, such as tyrosinase and cholinesterase. In addition, the compound has been shown to have a protective effect against oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-MPPD in laboratory experiments has several advantages. First, the compound is relatively inexpensive and can be easily synthesized in a laboratory setting. Second, the compound is highly fluorescent and can be used as a fluorescent probe for the detection of reactive oxygen species. Third, the compound is stable and can be used as a model compound for the study of drug-receptor interactions.
However, there are also some limitations to the use of 4-MPPD in laboratory experiments. First, the compound is not very soluble in water, which can limit its use in aqueous solutions. Second, the compound is not very stable and can degrade over time. Third, the compound can be toxic to cells in high concentrations.
Direcciones Futuras
There are several potential future directions for the use of 4-MPPD in scientific research. First, the compound could be used to study the effects of reactive oxygen species on cell function and the development of oxidative stress-related diseases. Second, the compound could be used to study the effects of metal ions on protein-protein interactions. Third, the compound could be used to study the effects of drug-receptor interactions. Fourth, the compound could be used as a fluorescent probe for the detection of small molecules. Fifth, the compound could be used to study the effects of enzyme inhibitors on enzyme activity. Finally, the compound could be used to study the effects of oxidative stress on cell metabolism.
Métodos De Síntesis
4-MPPD can be synthesized in a laboratory setting using a variety of methods. One of the most common methods involves the reaction of 4-methoxyphenyl isocyanate and aniline in the presence of a base catalyst. The reaction is carried out in an inert atmosphere and the product is purified by recrystallization. Other methods of synthesis include the reaction of 4-methoxyphenyl isocyanate with aniline hydrochloride and the reaction of aniline and 4-methoxyphenol in the presence of a base catalyst.
Propiedades
IUPAC Name |
1-anilino-3-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)15-11-16(20)19(17(15)21)18-13-5-3-2-4-6-13/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZMHVXWPVBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

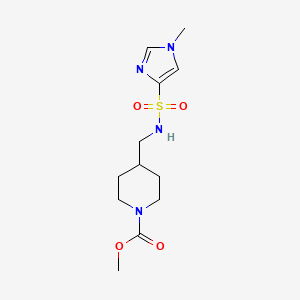
![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)
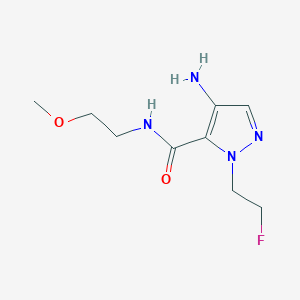
![Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2791464.png)
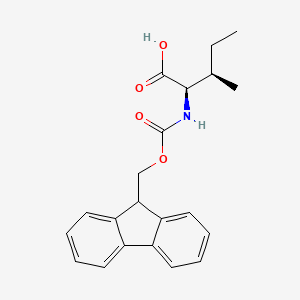
![5-[[(5-Chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)
![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)
![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)
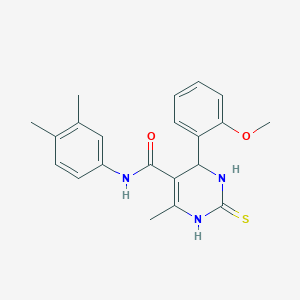
![N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2791471.png)
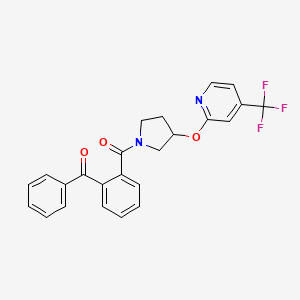
![1-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-phenethylurea](/img/structure/B2791474.png)
![(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2791476.png)
